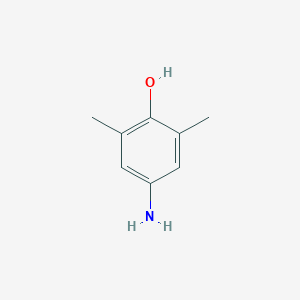

4-Amino-2,6-dimethylphenol

描述

Contextualization within Substituted Phenolic Amines Research

Substituted phenolic amines are a class of organic compounds characterized by a phenol (B47542) ring with both an amino group and other substituents. These structural features impart a unique combination of properties, making them valuable intermediates and building blocks in organic synthesis. Research into substituted phenolic amines is driven by their utility in developing a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aiacs.org The specific nature and position of the substituents on the phenol ring significantly influence the compound's reactivity, electronic properties, and potential applications. bath.ac.uk

4-Amino-2,6-dimethylphenol, with its amino group at the 4-position and two methyl groups at the 2- and 6-positions, is a prominent member of this class. The methyl groups provide steric hindrance around the phenolic hydroxyl group, which can influence its reactivity and antioxidant properties. nih.gov The compound serves as a crucial intermediate in the synthesis of various target molecules where precise control over substitution patterns is essential. ontosight.ailookchem.com

Significance and Evolving Research Trajectories of this compound

The significance of this compound stems from its role as a versatile precursor in several key areas of chemical science. ontosight.ai Historically, its primary use has been in the synthesis of dyes and as an intermediate in the production of more complex molecules. ontosight.ailookchem.com However, its research trajectory is evolving, with a growing focus on its application in materials science and as a functional molecule in its own right.

Current research is actively exploring its potential in the development of high-performance polymers and advanced materials. researchgate.netresearchgate.net Furthermore, the antioxidant properties of hindered phenols are a well-established area of study, and this compound, as a member of this family, is being investigated for its potential in this regard. nih.govresearchgate.net The presence of both an amino and a hydroxyl group allows for diverse chemical modifications, opening up new avenues for the synthesis of novel derivatives with tailored properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15980-22-0 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₁NO | sigmaaldrich.com |

| Molecular Weight | 137.18 g/mol | sigmaaldrich.com |

| Melting Point | 137-138 °C (decomposes) | lookchem.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Research Findings on this compound

Synthesis and Industrial Applications

This compound is primarily utilized as a chemical intermediate. One of its notable applications is in the synthesis of dyes, where its specific structure contributes to the final color and stability of the dye molecule. lookchem.comuobaghdad.edu.iq It also serves as a building block for creating more complex organic molecules in various research and industrial processes. ontosight.ai

Several synthetic routes to this compound have been developed. A common method involves the reduction of 2,6-dimethyl-4-nitrophenol. Another approach is the coupling reaction of 4-aminoantipyrene with 2,6-dimethylphenol (B121312) to form an azo ligand, which can then be further processed. uobaghdad.edu.iq

Role in Polymer Chemistry

A significant area of research for this compound is its use in polymer chemistry, particularly in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO). PPE is a high-performance thermoplastic known for its excellent mechanical properties, dimensional stability, and low moisture absorption. nih.gov

The oxidative polymerization of 2,6-dimethylphenol is a key method for producing PPE, and various catalytic systems, often involving copper-amine complexes, are employed. nih.govicm.edu.pl Research has shown that the addition of functional monomers like aminophenols can modify the properties of the resulting polymers. For instance, oxidative coupling copolymerization of 2,6-dimethylphenol with functional monomers containing amino groups can introduce new functionalities into the polymer backbone, potentially enhancing properties like adhesion or allowing for further chemical modifications. researchgate.net

Enzymatic polymerization, using catalysts like horseradish peroxidase (HRP), has also been explored for the synthesis of PPE and its derivatives from phenolic monomers. h-its.orgrsc.orgtandfonline.com This approach offers a more environmentally benign route to these valuable polymers.

Antioxidant Properties

Substituted phenols, particularly those with bulky alkyl groups ortho to the hydroxyl group (hindered phenols), are well-known for their antioxidant activity. google.comacs.org This activity stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the ortho substituents.

Research into the antioxidant potential of this compound and its derivatives is an active field. nih.govresearchgate.net Studies have synthesized and evaluated new derivatives, such as sulfur-containing compounds, which have shown marked antioxidative effects. nih.gov The antioxidant efficacy is often compared to standard antioxidants like alpha-tocopherol (B171835) and butylated hydroxytoluene (BHT). The combination of the amino and hindered phenol moieties in one molecule makes this compound an interesting candidate for the design of novel antioxidants.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVFXCQLSCPJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347117 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-22-0 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Amino 2,6 Dimethylphenol

Established Synthetic Pathways to 4-Amino-2,6-dimethylphenol

A prominent and well-documented route to this compound involves the reduction of a 4-substituted precursor, primarily 4-nitroso-2,6-dimethylphenol. rsc.org This method is often carried out in a multi-step process that begins with the nitrosation of 2,6-dimethylphenol (B121312). energetic-materials.org.cn

The synthesis of the nitroso precursor can be achieved by reacting 2,6-dimethylphenol with sodium nitrite (B80452) in a solution of glacial acetic acid. energetic-materials.org.cnprepchem.com This reaction is typically performed at controlled, low temperatures to ensure high yield and purity. prepchem.com One study reported achieving a yield of up to 90% for 2,6-dimethyl-4-nitrosophenol (B77472) using this method. energetic-materials.org.cn The subsequent step is the reduction of the nitroso group to an amino group, which yields the final this compound product. rsc.org This reduction can be accomplished using various reducing agents. prepchem.com

Another established pathway utilizes an azo-compound as the intermediate. rsc.orgorgchemres.org In this approach, 2,6-dimethylphenol is first coupled with a diazonium salt, such as benzene (B151609) diazonium sulfate (B86663), to form a hydroxy-azo-compound. rsc.orgscispace.com Subsequent reduction of this azo-compound, for instance with sodium dithionite, cleaves the azo linkage and reduces the nitrogen to an amino group, affording this compound. rsc.org

A summary of common reduction-based synthetic precursors is presented below:

| Precursor Compound | Key Reagents for Synthesis | Subsequent Reduction to this compound |

| 4-Nitroso-2,6-dimethylphenol | 2,6-dimethylphenol, Sodium Nitrite, Acetic Acid energetic-materials.org.cnprepchem.com | Various reducing agents rsc.org |

| Azo-compound derivative | 2,6-dimethylphenol, Diazonium Salt rsc.orgscispace.com | Sodium Dithionite rsc.org |

Direct derivatization of 2,6-dimethylphenol provides an alternative synthetic approach. One such strategy involves the nitration of 2,6-dimethylphenol to form 2,6-dimethyl-4-nitrophenol. This electrophilic aromatic substitution can be carried out using nitrating agents like bismuth(III) nitrate (B79036) pentahydrate or iron(III) nitrate nonahydrate in acetone (B3395972). The resulting 4-nitrophenol (B140041) derivative can then be reduced to this compound. prepchem.com For instance, catalytic hydrogenation using platinum on carbon has been effectively used for this reduction. prepchem.com

Another interesting, though less direct, derivatization involves the Bamberger rearrangement of N-(2,6-dimethylphenyl)hydroxylamine in the presence of a strong acid like perchloric acid to yield this compound. stackexchange.com This rearrangement proceeds through a mechanism involving protonation on the oxygen of the hydroxylamine, loss of a water molecule, and subsequent nucleophilic attack of water at the para-position of the resulting intermediate. stackexchange.com

Novel and Green Synthesis Approaches for this compound and Related Architectures

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. "Green chemistry" principles are being applied to the synthesis of aminophenols and their derivatives, aiming to reduce waste and utilize less hazardous reagents. rsc.orggoogle.com While specific "green" syntheses for this compound are not extensively detailed in the provided results, the broader trend involves the use of recyclable catalysts and exploring biocatalytic routes. rsc.orgresearchgate.net

For example, a two-component flavin-dependent monooxygenase system (MpdAB) from Mycobacterium neoaurum has been identified that can hydroxylate 2,6-dimethylphenol. nih.govasm.org While this particular system leads to 2,6-dimethylhydroquinone (B1220660), it highlights the potential of enzymatic systems for the regioselective functionalization of phenols. nih.govasm.org The development of biocatalysts for the direct amination of phenols or the reduction of nitro groups under mild conditions represents a promising avenue for future green synthesis of this compound.

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is a critical aspect of synthesizing this compound, ensuring the amino group is introduced at the desired para-position. The directing effects of the hydroxyl and methyl groups on the phenol (B47542) ring play a crucial role. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing.

In the case of electrophilic substitution on 2,6-dimethylphenol, such as nitrosation or nitration, the para-position is sterically more accessible than the ortho-positions, which are flanked by the methyl groups. This steric hindrance favors the formation of the 4-substituted product. For instance, in the nitration of 2,6-dimethylphenol, the 4-nitro isomer is the major product.

In the Bamberger rearrangement of N-(2,6-dimethylphenyl)hydroxylamine, the regioselectivity for the para-amino product is also observed. stackexchange.com The mechanism favors attack at the para position to maintain aromaticity in the final product. stackexchange.com

Stereochemical control is not a factor in the synthesis of this compound itself, as the molecule is achiral.

Scale-Up Considerations and Industrial Process Research for this compound Production

The industrial production of this compound and related compounds necessitates careful consideration of process scalability, efficiency, and safety. justdial.comgoogle.com The choice of synthetic route for large-scale production often depends on factors such as raw material cost, reaction conditions, product yield and purity, and waste generation.

The reduction of 4-nitroso-2,6-dimethylphenol is a common industrial route. energetic-materials.org.cn For scale-up, optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial to maximize yield and minimize by-product formation. google.com Continuous flow reactors, such as micro-tubular reactors, are being explored for nitration reactions as they offer better heat and mass transfer, potentially leading to higher yields and selectivity compared to batch processes.

The purification of the final product is another important consideration. Methods like crystallization of the hydrochloride salt are often employed to obtain high-purity this compound hydrochloride. ontosight.aienergetic-materials.org.cn The stability of the crystalline form is also an advantage for long-term storage. energetic-materials.org.cn The development of robust and scalable purification methods is essential for commercial production.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2,6 Dimethylphenol

Electrophilic Aromatic Substitution Reactions of 4-Amino-2,6-dimethylphenol

The reactivity of this compound in electrophilic aromatic substitution (EAS) is profoundly influenced by the strong activating and ortho-, para-directing effects of both the amino (-NH₂) and hydroxyl (-OH) groups. openstax.org The combined electron-donating nature of these substituents renders the benzene (B151609) ring highly nucleophilic and susceptible to attack by electrophiles.

The directing effects of the functional groups are synergistic. The hydroxyl group directs incoming electrophiles to its ortho and para positions. However, the two ortho positions (C2 and C6) are blocked by methyl groups, and the para position (C4) is occupied by the amino group. The amino group, being a powerful activating group, directs substitution to its ortho and para positions. openstax.org The para position is occupied by the hydroxyl group, leaving the two ortho positions (C3 and C5) as the primary sites for electrophilic attack. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C3 and C5 positions.

Common EAS reactions such as halogenation, nitration, and sulfonation are applicable. masterorganicchemistry.comgoogle.com For instance, reaction with bromine (Br₂) is expected to yield polybrominated products rapidly due to the high activation of the ring, a common issue with highly activated arylamines like aniline (B41778). openstax.org To achieve monosubstitution, it is often necessary to moderate the reactivity of the amino group by converting it to a less activating amide group (e.g., an acetamide) prior to the substitution reaction. openstax.org This strategy allows for controlled, clean substitution, after which the amide can be hydrolyzed back to the free amine. openstax.org

Derivatization for analytical purposes often employs EAS reactions. For example, iodination can be used to create derivatives like 4-iodo-2,6-dimethylphenol (B87620) (from the related 2,6-dimethylphenol), which enhances detectability in gas chromatography-mass spectrometry (GC-MS). canada.ca

Nucleophilic Transformations Involving the Amino and Hydroxyl Moieties of this compound

The amino and hydroxyl groups of this compound are also key centers for nucleophilic reactivity. The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile. Similarly, the hydroxyl group, particularly upon deprotonation to form a phenoxide anion, becomes a strong nucleophile.

Nucleophilic reactions at these sites include:

Acylation: The amino group can react with acylating agents like acetic anhydride (B1165640) to form an N-acetylated derivative (an amide). This transformation is often used as a protective strategy in synthesis to temporarily reduce the activating and basic nature of the amino group. openstax.org

Alkylation: The amino group can undergo N-alkylation. The phenoxide, formed under basic conditions, is an excellent nucleophile for O-alkylation reactions, such as in the Williamson ether synthesis, to form aryl ethers. wisc.edu

Reactions with Quinone Methides: Biological nucleophiles, including the amino and phenolic groups found in amino acids like tyrosine, exhibit high reactivity towards quinone methides, which are electrophilic intermediates. acs.org This highlights the potential for the amino and hydroxyl groups of this compound to participate in nucleophilic addition reactions with similar reactive species.

Polymer Synthesis: The nucleophilic character of related aminophenoxy groups is harnessed in the synthesis of advanced polymers. For example, diamine monomers are often prepared through nucleophilic substitution reactions where a phenoxide displaces a halide on an aromatic ring, followed by reduction of a nitro group to an amine. researchgate.net

The choice of reaction conditions is critical in directing nucleophilic attack. For instance, drying agents used in a reaction must be chosen carefully to avoid unwanted side reactions with the nucleophilic amino and hydroxyl groups; acidic drying agents like magnesium sulfate (B86663) are generally preferred over basic ones like calcium chloride, which can contain basic impurities. wisc.edu

Oxidative Reactivity and Radical Chemistry of this compound

The oxidative chemistry of this compound is complex, involving the generation of radical species and quinoid structures. The presence of both electron-donating amino and hydroxyl groups makes the molecule susceptible to oxidation, leading to a variety of reactive intermediates and subsequent coupling or polymerization products.

Formation and Characterization of Reactive Intermediates from Aminophenols

The oxidation of aminophenols generates several key reactive intermediates. The introduction of a hydroxyl group into an aromatic amine structure significantly enhances its reactivity toward carbon-centered organic radicals. researchgate.nettandfonline.comnih.gov This increased anti-radical activity is a hallmark of the aminophenol class. researchgate.nettandfonline.com

Key intermediates formed from aminophenols include:

Phenoxyl Radicals: One-electron oxidation of the phenolic hydroxyl group generates a phenoxyl radical. These radicals are key intermediates in oxidative coupling reactions. academie-sciences.fracademie-sciences.fr

Quinonimines: Further oxidation can lead to the formation of quinonimines. tandfonline.comtandfonline.com In a study of 3,5-dimethylacetaminophen metabolism, the deacetylated product, this compound, was found to rapidly auto-oxidize to form 2,6-dimethylbenzoquinone (B1208291) imine. Compounds capable of forming a quinonimine moiety interact very effectively with alkyl radicals. tandfonline.comtandfonline.com

Semiquinone Radicals: These paramagnetic intermediates can be detected using techniques like Electron Spin Resonance (ESR) during oxidation reactions.

The general trend of reactivity with carbon-centered radicals follows the sequence: aromatic amines < aminophenols < quinonimines, with quinonimines being the most effective. tandfonline.comtandfonline.com This indicates that the oxidation products of aminophenols are often more reactive than the parent molecule.

Mechanistic Studies of Oxidative Coupling and Polymerization (Related to Dimethylphenols)

The copper-catalyzed oxidative coupling of 2,6-dimethylphenol (B121312) (DMP) to produce poly(1,4-phenylene ether) (PPE) is a widely studied reaction that serves as an important model for the potential polymerization of this compound. academie-sciences.frtue.nlnih.gov Despite extensive research, the precise mechanism remains a subject of debate, with evidence supporting both radical and ionic pathways. academie-sciences.fracademie-sciences.fr

The two primary proposed mechanisms for C-O coupling are:

Radical Pathway: This mechanism involves the one-electron oxidation of the phenol (B47542) by a copper(II) complex to generate a free or copper-coordinated phenoxyl radical. academie-sciences.fr Subsequent radical-radical coupling leads to dimer and polymer formation. academie-sciences.fr

Ionic Pathway: This pathway proposes the formation of a phenoxonium cation, resulting from a two-electron transfer. academie-sciences.frnih.gov A phenolate (B1203915) anion then acts as a nucleophile, attacking the phenoxonium cation to form the C-O bond. academie-sciences.fracademie-sciences.fr A key intermediate in this process is often considered to be a quinone-ketal. academie-sciences.fr

The catalytic cycle involves the reduction of Cu(II) to Cu(I) by the phenol, followed by the reoxidation of Cu(I) to Cu(II) by dioxygen, which acts as the ultimate oxidant. tue.nl The reaction is typically catalyzed by a copper-amine complex, with ligands such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) being commonly used. nih.govtue.nlrsc.org The structure and basicity of the amine ligand significantly influence the catalyst's activity. icm.edu.pl

Reaction Kinetics and Thermodynamic Profiling of this compound Derivatization

Kinetic and thermodynamic data provide quantitative insight into the reactivity of this compound and related compounds. Studies on model systems reveal reaction rates, yields, and selectivity under various conditions.

Evaporative derivatization of phenols with 2-sulfobenzoic anhydride (SBA) shows significantly improved reaction efficiency compared to conventional solution-phase methods. This highlights how reaction conditions can dramatically alter product yields.

| Derivatization Method | Conditions | Product Yield |

|---|---|---|

| Conventional (Solution-Phase) | Heated at 80°C for 2 hours | 47% |

| Evaporative | Evaporated then heated at 60°C for 1 hour | 96% |

The oxidative coupling of 2,6-dimethylphenol (DMP) has been kinetically studied, showing the dependence of the reaction rate on catalyst and substrate concentrations.

| Catalyst System | [DMP] (mol dm⁻³) | [Cu(II)] (mol dm⁻³) | Initial Rate (R) (mol dm⁻³ s⁻¹) |

|---|---|---|---|

| Cu(II)-DMAP | 0.06 | 8.3 x 10⁻⁴ | Data not explicitly provided in abstract, but measured via O₂ consumption. |

| Cu(II)-PS-DMAP (Polymer Supported) | 0.06 | 8.3 x 10⁻⁴ | Data not explicitly provided in abstract, but measured via O₂ consumption. |

The reactivity of quinone methides, which are related to the oxidized intermediates of aminophenols, has been quantified. The selectivity for reaction with biological nucleophiles over water is exceptionally high.

| Nucleophile | Selectivity (kNu/kH₂O) | Comment |

|---|---|---|

| Tris (amine) | 1 x 10⁴ | Primary amine shows high selectivity. |

| Tyrosine (Tyr) | 2 x 10⁵ | Phenolic amino acid with enhanced reactivity. |

| Angiotensin-III (AIII) | 5 x 10⁵ | Peptide showing very high reactivity. |

| Tyr₃ (Tripeptide) | 1 x 10⁶ | Remarkably high reactivity, 6-fold greater than Tyr. |

Computational Elucidation of Reaction Mechanisms for this compound

Computational chemistry provides powerful tools for investigating the reaction mechanisms, electronic structures, and potential energy surfaces of reactions involving this compound. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling offer insights that are often difficult to obtain experimentally.

A key computational finding relates to the electronic nature of phenoxyl radicals. DFT studies have revealed that a transient, open-shell phenoxyl radical can function as a potent electron-withdrawing group. osti.gov This "homolysis-enabled electronic activation" dramatically lowers the energy barrier for nucleophilic aromatic substitution at a position para to the radical, by more than 20 kcal/mol compared to the closed-shell phenol. osti.gov This insight suggests that the formation of a phenoxyl radical from this compound could facilitate otherwise challenging substitution reactions.

In the context of oxidative coupling, DFT calculations are used to elucidate the molecular and electronic structures of the metal-ligand catalysts involved. researchgate.net These studies help in understanding how the coordination environment of the metal center influences catalytic efficiency and selectivity. researchgate.nettandfonline.com Furthermore, computational models have been developed to predict the toxicity of various phenols based on their molecular descriptors, demonstrating the utility of QSAR in correlating chemical structure with biological activity. nih.gov Such models can be applied to estimate the properties of this compound and its derivatives.

Derivatives and Analogues of 4 Amino 2,6 Dimethylphenol: Synthesis and Advanced Characterization

Amino Group Functionalization and their Impact on Reactivity

Research into the functionalization of similar phenolic structures highlights the impact of these modifications. For instance, the oxidative coupling copolymerization of 2,6-dimethylphenol (B121312) with monomers containing amino groups has been shown to be significantly affected by the choice of solvent, with polar solvents facilitating the reaction. researchgate.net The resulting copolymers, featuring functionalized amino groups, exhibit different solubilities and improved mechanical properties when incorporated into other polymers. researchgate.net The reactivity of the amino group is also central to its interaction with biological molecules, where its nucleophilicity plays a key role. acs.org

Phenolic Hydroxyl and Aromatic Ring Substitutions

The phenolic hydroxyl group and the aromatic ring of 4-Amino-2,6-dimethylphenol are also targets for synthetic modification. The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, which can alter the compound's solubility and biological activity. The aromatic ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The positions of these substitutions are directed by the existing amino and hydroxyl groups, which are ortho-, para-directing, and the two methyl groups.

The introduction of substituents onto the aromatic ring can have a profound impact on the compound's properties. For example, halogenation of the phenolic ring has been shown to significantly increase the potency of phenol (B47542) derivatives in modulating the function of glycine (B1666218) receptors. nih.gov Specifically, halogenation in the para-position is a crucial structural feature for enhancing this activity. nih.gov Similarly, the introduction of bulky or lipophilic groups can influence the compound's interaction with biological targets like the GABA-A receptor. acs.org

Table 1: Effect of Substitution on Phenol Derivative Activity at Glycine Receptors

| Compound | Substitution Pattern | Effect on Glycine Receptor | Reference |

|---|---|---|---|

| 2,6-Dimethylphenol | Two methyl groups | Directly activates receptors at high concentrations | nih.gov |

| 3,5-Dimethylphenol | Two methyl groups | Directly activates receptors at high concentrations | nih.gov |

| 3-Methyl-4-chlorophenol | One methyl group, one chlorine atom | Potentiates glycine effect at low μM concentrations | nih.gov |

| 3,5-Dimethyl-4-chlorophenol | Two methyl groups, one chlorine atom | Potentiates glycine effect at low μM concentrations | nih.gov |

Synthesis and Research of Halogenated Analogues (e.g., 4-Amino-2,6-dichlorophenol)

Halogenated analogues of aminophenols are important intermediates in the synthesis of pharmaceuticals and agrochemicals. patsnap.com 4-Amino-2,6-dichlorophenol, a key halogenated analogue, is synthesized through several routes. One common method involves the nitration of 2,6-dichlorophenol (B41786), followed by the reduction of the resulting 2,6-dichloro-4-nitrophenol. patsnap.comguidechem.com The reduction can be achieved through catalytic hydrogenation using catalysts like palladium on carbon. Another synthetic approach starts from p-nitroaniline, which undergoes chlorination, diazonium hydrolysis, and subsequent hydrogenation. patsnap.com

The synthesis of 4-Amino-2,6-dichlorophenol from 2,6-dichlorophenol involves controlling the reaction temperature during nitration and then reducing the nitro group. guidechem.com A detailed procedure describes dissolving 2,6-dichlorophenol, adding a nitrification catalyst, and then slowly adding nitric acid at a controlled temperature. guidechem.com The intermediate nitro compound is then hydrogenated to yield 4-Amino-2,6-dichlorophenol with high purity. guidechem.com This compound is a colorless solid with a melting point of 167-170 °C and is soluble in organic solvents like benzene (B151609) and toluene.

Table 2: Synthesis Methods for 4-Amino-2,6-dichlorophenol

| Starting Material | Key Steps | Reported Purity/Yield | Reference |

|---|---|---|---|

| 2,6-Dichlorophenol | 1. Nitration with nitric acid 2. Catalytic reduction | Purity of 99.3% (HPLC), overall yield of 77.3% | guidechem.com |

| p-Nitroaniline | 1. Chlorination 2. Diazonium hydrolysis 3. Hydrogenation | Not specified | patsnap.com |

| 2,6-dichloro-4-nitroaniline | Diazo hydrolysis | Not specified | patsnap.com |

Formation and Applications of Schiff Bases Derived from this compound

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. gsconlinepress.comekb.eg This reaction is typically catalyzed by acid or base, or driven by heat. gsconlinepress.com The resulting Schiff bases are often crystalline solids and are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. ekb.egresearcherslinks.com

Schiff bases derived from substituted aminophenols have a broad spectrum of applications. They are used as intermediates in organic synthesis and have been investigated for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. gsconlinepress.com The biological potential of these compounds is often attributed to the imine group. arpgweb.com Furthermore, Schiff base metal complexes have shown significant pharmacological and biological activities. ekb.eg For instance, Schiff bases derived from other amino-phenolic compounds have been shown to possess potent anticancer activities. gsconlinepress.com

Design and Synthesis of Novel Heterocyclic Systems Incorporating this compound Substructures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions with various reagents to form fused or appended heterocyclic rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of quinoline (B57606) derivatives, while condensation with dicarbonyl compounds can yield diazepine (B8756704) or oxazepine systems.

The incorporation of the this compound substructure into larger heterocyclic frameworks is a strategy employed in the design of compounds with specific biological activities. For instance, pyridazinone derivatives have been synthesized from related aminophenol precursors as potential thyroid hormone receptor agonists. google.com Similarly, the synthesis of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides has been explored for their antitumor activity. acs.org The synthesis of dinitropyridines from aminopyridine precursors also highlights the utility of amino-substituted aromatic compounds in creating complex heterocyclic structures with applications as energetic materials or biologically active compounds. researchgate.net These examples underscore the potential of this compound as a scaffold for the development of new heterocyclic compounds with diverse applications.

Advanced Spectroscopic and Analytical Characterization in 4 Amino 2,6 Dimethylphenol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-Amino-2,6-dimethylphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For related compounds like 2,6-dimethylphenol (B121312), ¹H and ¹³C NMR spectra have been documented. rsc.org The structural analysis of derivatives of this compound is also aided by various NMR techniques, including HH COSY, which helps in establishing proton-proton coupling networks. scribd.com

Table 1: Predicted and Related ¹H and ¹³C NMR Data

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H-3, H-5) | 6.5 - 7.0 | The exact shift is influenced by the electronic effects of the amino and hydroxyl groups. |

| ¹H | Methyl (2-CH₃, 6-CH₃) | ~2.2 | Typical range for methyl groups attached to an aromatic ring. |

| ¹H | Amino (4-NH₂) | Variable (e.g., < 5.0) | Position is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| ¹H | Hydroxyl (1-OH) | Variable | Position is highly dependent on solvent and hydrogen bonding. |

| ¹³C | C1 (C-OH) | 145 - 155 | The carbon atom attached to the hydroxyl group is typically deshielded. |

| ¹³C | C2, C6 (C-CH₃) | 120 - 130 | |

| ¹³C | C3, C5 (C-H) | 115 - 125 | Shielded by the electron-donating amino and hydroxyl groups. |

| ¹³C | C4 (C-NH₂) | 135 - 145 | |

| ¹³C | Methyl (2-CH₃, 6-CH₃) | 15 - 20 | Typical range for aromatic methyl carbons. |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) and Tandem MS for Metabolite and Derivative Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for the structural elucidation of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netresearchgate.net

In the context of this compound, MS is crucial for confirming its molecular weight of 137.18 g/mol . nih.gov The fragmentation pattern in the mass spectrum would be expected to show losses of methyl groups and potentially the amino group, providing further structural confirmation.

LC-MS/MS has been proposed as a key technique in studying the metabolic pathways of related compounds like 2,6-dimethylphenol. nih.govasm.org This suggests that LC-MS/MS would be a suitable method for identifying potential metabolites of this compound in biological or environmental samples. An unknown impurity with a molecular weight of 259 g/mol was detected by LC/MS in a sample of 3-amino-2,6-dimethylphenol, a structurally similar compound. europa.eu

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|---|

| MS | [M+H]⁺ | 138.0919 | Protonated molecular ion |

| MS | M⁺˙ | 137.0841 | Molecular ion |

| Tandem MS | Fragment | 122 | Loss of a methyl group ([M-CH₃]⁺) |

| Tandem MS | Fragment | 107 | Further fragmentation |

Note: This data is predictive. Actual fragmentation patterns can be influenced by the ionization method and collision energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

IR spectroscopy measures the vibrational frequencies of bonds. For this compound, characteristic absorption bands would be expected for the O-H and N-H stretching of the hydroxyl and amino groups, respectively, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C-O and C-N stretching, would also be present, providing a unique "fingerprint" for the molecule. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The presence of the phenol (B47542) and aniline (B41778) chromophores in this compound would result in characteristic absorption maxima in the UV region. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent. researchgate.net UV-Vis spectroscopy has been utilized in studies involving the polymerization of the related compound 2,6-dimethylphenol. icm.edu.pl

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H stretch (hydroxyl) | ~3200–3500 (broad) |

| Infrared (IR) | N-H stretch (amino) | ~3300–3500 |

| Infrared (IR) | Aromatic C-H stretch | ~3000–3100 |

| Infrared (IR) | Aromatic C=C stretch | ~1500–1600 |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions | Multiple bands in the UV region |

Note: This data is based on typical values for the functional groups present.

X-ray Crystallography for Single Crystal Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific X-ray crystallographic data for this compound itself was found in the provided search results, this technique would be invaluable for elucidating the precise bond lengths, bond angles, and crystal packing of its derivatives. Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical and chemical properties of the compound.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Separation and Identification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are powerful tools for this purpose.

GC is well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like phenols, derivatization is often employed to improve their chromatographic properties. researchgate.net The separation of various dimethylphenol isomers has been successfully achieved using specialized GC columns. researchgate.netrsc.orgtubitak.gov.tr For instance, different elution orders for dimethylphenol isomers are observed on different stationary phases, highlighting the importance of column selection for achieving optimal separation. tubitak.gov.trrsc.org GC-MS/MS methods have been developed for the analysis of related compounds like 2,6-dimethylphenol in various matrices. acs.orgau.dk

LC, particularly when coupled with MS (LC-MS), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. hpst.cz LC-MS/MS provides high selectivity and sensitivity, making it suitable for trace analysis. researchgate.netthermoscientific.com Reverse-phase HPLC methods have been described for the analysis of related aminophenols, indicating the applicability of this technique for this compound.

Table 4: Chromatographic Methods for the Analysis of Dimethylphenol Isomers and Related Compounds

| Technique | Stationary Phase/Column | Key Findings | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Benzylidene-p-aminobenzoic acid | Effective separation of dimethylphenol isomers. | researchgate.net |

| Gas Chromatography (GC) | TFTD (truxene-based dendrimer) | High resolution of dimethylphenol isomers. | rsc.org |

| Gas Chromatography (GC) | Palm fibers | Separation of 2,6-dimethylaniline (B139824) and 2,6-dimethylphenol. | rsc.org |

| GC-MS/MS | - | Quantitation of volatile phenols in food samples. | acs.org |

| LC-MS/MS | - | Proposed for metabolite identification of 2,6-dimethylphenol. | nih.govasm.org |

Note: This table summarizes findings for related compounds, suggesting potential methods for this compound.

Computational and Theoretical Investigations of 4 Amino 2,6 Dimethylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics that govern the reactivity of 4-Amino-2,6-dimethylphenol.

Molecular Orbital Analysis and Frontier Orbitals for Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key tool in predicting the chemical reactivity of molecules. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

For aromatic amines, the distribution of HOMO and LUMO is critical. In many aniline (B41778) derivatives, the HOMO is often localized on the benzene (B151609) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the aromatic ring, suggesting its role in accepting electrons during nucleophilic reactions. thaiscience.info The reactivity of a molecule can often be estimated by its energy gap (ΔE), which is the difference between its LUMO and HOMO energies. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Value Range for Similar Aromatic Amines |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -6 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to 0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 5 eV |

Note: The values presented are typical for similar aromatic amines and may vary for this compound depending on the computational method and basis set used.

Electrostatic Potential Mapping and Charge Distribution

Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is calculated by determining the electrostatic potential at various points on the electron density surface. Different colors on the MEP map represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials. researchgate.net

For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these sites favorable for electrophilic interaction. researchgate.net The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on specific atoms, complementing the qualitative visualization from MEP maps. walisongo.ac.id

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, including intermolecular interactions. stanford.edumdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes such as complex formation and dissociation. stanford.edu

For this compound, MD simulations could be employed to understand its interactions with solvent molecules or other chemical species. For instance, simulations could model the hydrogen bonding between the amino and hydroxyl groups of this compound and surrounding water molecules, revealing details about the solvation shell structure and dynamics. mdpi.com The potential energy function used in these simulations typically includes terms for both bonded and non-bonded interactions, such as van der Waals and electrostatic forces, which are crucial for accurately describing intermolecular forces. github.io

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.com QSAR models are developed by calculating molecular descriptors for a set of compounds and correlating them with their measured activities using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) and support vector regression (SVR). nih.govresearchgate.net

For analogues of this compound, QSAR studies could predict their toxicity, biological activity, or other properties based on descriptors related to hydrophobicity, electronic effects, and steric factors. jst.go.jp For example, a QSAR model for the toxicity of phenols might use descriptors such as the logarithm of the octanol-water partition coefficient (logP) to represent hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO) to account for electronic interactions. jst.go.jp Such models are valuable for screening new compounds and prioritizing them for synthesis and experimental testing. mdpi.comrsc.org

Theoretical Prediction of Spectroscopic Properties

Computational methods can theoretically predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net

Density functional theory (DFT) calculations are widely used to predict vibrational spectra (FT-IR and FT-Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this with the experimental spectrum helps in the assignment of vibrational modes to specific functional groups and molecular motions. nih.gov For this compound, theoretical calculations can aid in assigning the characteristic stretching and bending vibrations of the amino, hydroxyl, and methyl groups, as well as the aromatic ring vibrations. researchgate.net

Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). diva-portal.orgmdpi.com This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption bands observed in the UV-Vis spectrum. diva-portal.org

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. rsc.org By locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediate species, the entire reaction pathway can be elucidated. rsc.org

For reactions involving this compound, such as its oxidation or its use in dye synthesis, computational methods can provide detailed mechanistic insights. lookchem.com For example, DFT calculations can be used to determine the activation energies for different possible reaction steps, helping to identify the most likely reaction mechanism. rsc.org This understanding of reaction pathways is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Advanced Chemical Synthesis and Materials Science Research

4-Amino-2,6-dimethylphenol as a Strategic Building Block for Complex Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ailookchem.com Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a variety of chemical transformations. The methyl groups at the 2 and 6 positions provide steric hindrance, which can influence the regioselectivity of reactions, and also enhance the solubility and reactivity of the compound. justdial.com

The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts are particularly useful intermediates for introducing a wide range of functional groups onto the aromatic ring. The hydroxyl group can be alkylated to form ethers or acylated to form esters. This dual reactivity makes it a key component in the multi-step synthesis of pharmaceuticals and other specialty organic compounds. ontosight.aiontosight.ai

Precursor in the Development of Advanced Dyes and Pigments: Chemical Analysis and Design

In the dye and pigment industry, this compound is utilized as a precursor for the synthesis of various colorants. ontosight.ailookchem.com The presence of the amino group, a chromophore, is essential for the color properties of the resulting dyes.

The synthesis of azo dyes, a significant class of colorants, often involves the diazotization of an aromatic amine, such as this compound, followed by coupling with a suitable coupling component. The specific structure of this compound, including the methyl substituents, influences the final color, stability, and fastness properties of the dye. justdial.com For instance, the methyl groups can enhance the stability and shelf-life of certain dye formulations. justdial.com Research in this area focuses on synthesizing novel dye structures with improved properties, such as enhanced lightfastness and wash-fastness, by modifying the core structure of precursors like this compound. justdial.comekb.eg

Integration into Polymer Architectures and Advanced Composites

The reactivity of this compound makes it a suitable monomer or modifying agent in the synthesis of various polymers and advanced composite materials. ontosight.ai

Research into Poly(phenylene oxide) (PPO) Synthesis and Depolymerization using Related Precursors

Poly(phenylene oxide) (PPO), a high-performance engineering thermoplastic, is typically synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312). tandfonline.comresearchgate.net Research has explored the use of various amine-based catalysts to facilitate this polymerization. nih.govicm.edu.pl While this compound itself is not the primary monomer for PPO, the study of related aminophenol structures provides insights into the polymerization mechanism and catalyst design. researchgate.netnih.gov

Furthermore, research has been conducted on the depolymerization of PPO. One method involves using an excess of a phenolic compound, such as 2,6-dimethylphenol, in the presence of an oxidative catalyst to break down the polymer into oligomeric products. nih.gov This process of redistribution via a quinone ketal intermediate allows for the recycling and reuse of the polymeric material. nih.gov

Development of Low-Dielectric Thermosets and Optoelectronic Materials

The incorporation of the 2,6-dimethylphenol moiety is a strategy for developing materials with low dielectric constants. acs.orgresearchgate.net Poly(2,6-dimethyl phenylene oxide) (PPO) itself exhibits a low dielectric constant. acs.org By functionalizing PPO oligomers with reactive end groups, such as amino groups, it is possible to create thermosetting resins. mdpi.com For example, an amine end-capped oligo(2,6-dimethyl phenylene oxide) can be prepared and subsequently used to synthesize benzoxazine-based thermosets. mdpi.com These materials are of interest for applications in high-frequency communication and electronics due to their desirable dielectric properties. researchgate.netmdpi.com

Role in Catalysis Research and Ligand Design

The structure of this compound, containing both a phenolic hydroxyl group and an amino group, makes it and its derivatives interesting candidates for ligand design in catalysis. jocpr.com

Design of Ligands for Metal Complexes Incorporating Phenolic Amino Moieties

Polyamino-phenolic compounds are a class of polyfunctional molecules that can act as ligands for a variety of metal ions. researchgate.net These ligands can coordinate to metal centers through the phenolic oxygen and the amino nitrogen, forming stable metal complexes. core.ac.uk The specific coordination geometry and electronic properties of these complexes can be tuned by modifying the structure of the ligand.

Research in this area includes the synthesis of Schiff base ligands derived from aminophenols. jocpr.com These ligands, upon complexation with transition metals, can exhibit catalytic activity in various organic transformations. jocpr.com The design of such ligands is crucial for developing new catalysts with enhanced activity, selectivity, and stability for applications in industrial and biological processes. jocpr.commdpi.com

Investigations into Catalytic Activity in Oxidative Coupling Reactions

Research into the catalytic properties of this compound, particularly in oxidative coupling reactions, draws heavily from studies on structurally similar amino-aromatic compounds used as ligands in metal-catalyzed polymerizations. The oxidative coupling of phenols, especially 2,6-dimethylphenol, is a commercially significant process for synthesizing high-performance polymers like poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO). researchgate.neticm.edu.pl The efficiency and selectivity of these reactions are critically dependent on the catalyst system, which typically consists of a metal salt and an amine ligand. icm.edu.plresearchgate.net

Investigations have explored various copper-amine complexes as catalysts for the oxidative polymerization of 2,6-dimethylphenol. researchgate.netresearchgate.net The primary role of the amine is to form a complex with the copper ion, which then facilitates the oxidation of the phenolic monomer. icm.edu.pl The structure and basicity of the amine ligand are determinant factors for the catalyst's activity and the characteristics of the resulting polymer. icm.edu.pl

Detailed studies on aromatic amine ligands provide significant insights into the potential catalytic role of this compound. In one such study, a range of aromatic amines were used as ligands for a copper(I) chloride catalyst in the polymerization of 2,6-dimethylphenol. nih.gov The findings highlighted that a 4-aminopyridine (B3432731)/Cu(I) catalyst system was exceptionally efficient, demonstrating the fastest reaction rate and the lowest production of the undesired C-C coupled by-product, 3,3′,5,5′-tetramethyl-4,4′diphenoquinone (DPQ). nih.govmdpi.com This high efficiency is attributed to the favorable basicity of 4-aminopyridine and minimal steric hindrance, which allows for the ready formation of the active catalytic complex with the phenolate (B1203915) anion. nih.govmdpi.com Conversely, when its isomer, 2-aminopyridine, was used as a ligand, no polymerization occurred, a result ascribed to steric hindrance. nih.govmdpi.com

The selectivity between C-O coupling, which yields the desired PPE polymer, and C-C coupling, which produces DPQ, is a key aspect of these catalytic investigations. nih.govtue.nl DPQ formation is most prevalent at the beginning of the reaction when the monomer concentration is highest. nih.govmdpi.com The choice of amine ligand significantly influences this selectivity, with the 4-aminopyridine system proving effective at minimizing DPQ. nih.govmdpi.com

The following table summarizes comparative research findings on various aromatic amine ligands in the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol, which serves as a model for understanding the potential activity of systems involving this compound.

| Ligand | Catalyst System | Substrate | Polymerization Rate (mol/L·s) | DPQ By-product (%) | Source |

| 4-Aminopyridine | CuCl / Aromatic Amine | 2,6-Dimethylphenol | 6.98 × 10⁻⁴ | 1.1 | nih.govmdpi.com |

| 3-Aminopyridine | CuCl / Aromatic Amine | 2,6-Dimethylphenol | 1.40 × 10⁻⁴ | 1.5 | nih.gov |

| 1-Methylimidazole | CuCl / Aromatic Amine | 2,6-Dimethylphenol | 4.67 × 10⁻⁴ | 1.5 | nih.gov |

| Pyridine (B92270) | CuCl / Aromatic Amine | 2,6-Dimethylphenol | 3.50 × 10⁻⁴ | 1.6 | nih.gov |

| 2-Aminopyridine | CuCl / Aromatic Amine | 2,6-Dimethylphenol | No Polymerization | N/A | nih.govmdpi.com |

These findings collectively suggest that an amino-substituted phenol (B47542) like this compound, when used as a ligand in a copper-based system, would likely exhibit catalytic activity. Its performance would be governed by a balance of its basicity, the steric environment around the amino and hydroxyl groups, and its interaction with the copper center and phenolic substrate.

Future Research Directions and Emerging Paradigms for 4 Amino 2,6 Dimethylphenol

Advanced Material Design with 4-Amino-2,6-dimethylphenol Derivatives for Niche Applications

The unique chemical structure of this compound, featuring both an amino and a hydroxyl group, makes it a valuable monomer for the synthesis of high-performance polymers. The presence of two methyl groups enhances its solubility and reactivity, rendering it suitable for a variety of applications, particularly in the formulation of stable dyes. justdial.com

Future research is directed towards the synthesis of novel polymers derived from this compound for niche applications. One area of focus is the development of advanced poly(phenylene oxide) (PPO) and other high-performance polymers. For instance, oxidative coupling copolymerization of 2,6-dimethylphenol (B121312) with functional monomers containing hydroxyl and amino groups has been shown to be an effective method for creating functionalized PPOs. researchgate.net The resulting copolymers exhibit improved properties, making them suitable as additives for materials like polyurethane films, where they can significantly enhance tensile properties. researchgate.net

Derivatives of 2,6-dimethylphenol are also being explored for the creation of materials with enhanced thermal and flame-retardant properties. For example, the incorporation of DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) into the PPO backbone has been shown to increase the glass transition temperature and char yield without compromising solubility. mdpi.com

The potential for creating advanced materials is further highlighted by the use of aminosilane (B1250345) ligands in the copper-catalyzed oxidative polymerization of 2,6-dimethylphenol. icm.edu.pl This approach not only facilitates the polymerization process but also results in the formation of nanoorganosilicon particles dispersed within the polymer matrix, which can act as a polymer additive. icm.edu.pl

| Polymer/Copolymer | Monomers | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Poly(phenylene ether) copolymer (Allyl-PPE) | 2,6-dimethylphenol (DMP) and 2-allyl-6-methylphenol (B1664677) (AMP) | Controlled molecular weights and narrow molecular weight distribution. | High-performance engineering plastics. | scispace.com |

| DOPO-containing Poly(2,6-dimethyl-1,4-phenylene oxide)s | 2,6-dimethylphenol and DOPO-substituted tetramethyl bisphenol monomers | Higher glass transition temperatures, enhanced thermal degradability, and increased char yield. | Flame-retardant materials. | mdpi.com |

| Poly(2,6-dimethyl-1,4-phenylene ether) with nanoorganosilicon particles | 2,6-dimethylphenol with N-methylaminopropyltrimethoxysilane as a ligand | Spherical nanoorganosilicon particles dispersed in the polymer matrix. | Polymer composites with enhanced properties. | icm.edu.pl |

| Copolymers with hydroxyl and amino groups | 2,6-dimethylphenol, 2-hydroxymethyl-6-methylphenol, and 2-(4-methylphenylamino)methyl-6-methylphenol | Functional groups for further modification. | Additives for polyurethane films to improve tensile properties. | researchgate.net |

Sustainable Synthesis and Biocatalysis Applications in Chemical Manufacturing

The principles of green chemistry are increasingly being applied to the synthesis of chemicals, aiming to reduce waste, energy consumption, and the use of hazardous substances. rsc.orgtmv.ac.in Research into the sustainable synthesis of this compound and its derivatives is an active area of investigation.

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. mdpi.com The enzymatic polymerization of phenols, including 2,6-dimethylphenol, has been successfully demonstrated using enzymes like horseradish peroxidase (HRP) and laccase. mdpi.comh-its.orgmdpi.comtandfonline.com These reactions can be carried out under mild conditions and often in aqueous solutions, offering a greener alternative to traditional chemical methods. h-its.org For instance, HRP-catalyzed polymerization of 2,6-dimethylphenol yields a polymer consisting exclusively of oxy-1,4-phenylene units. h-its.org Laccase has also been shown to catalyze the polymerization of 2,6-dimethylphenol in a mixture of acetone (B3395972) and buffer. tandfonline.com

A significant advancement in the biocatalytic synthesis involving dimethylphenols is the characterization of a two-component flavin-dependent monooxygenase system, MpdAB, from Mycobacterium neoaurum B5-4. nih.govresearchgate.net This enzyme system is responsible for the initial step in the degradation of 2,6-dimethylphenol and has been shown to hydroxylate 2,6-dimethylphenol at the para-position. nih.gov This discovery opens up the possibility of using MpdAB or engineered variants for the green synthesis of this compound or other valuable derivatives. nih.govresearchgate.net

Another avenue for sustainable synthesis is the chemical upcycling of plastic waste. Researchers have reported the direct conversion of poly(phenylene oxide) (PPO), a polymer made from 2,6-dimethylphenol, into dimethylanilines using a bimetallic catalyst. rsc.org This process involves the hydrogenolysis of PPO to dimethylphenols, followed by amination, offering a viable route for upcycling PPO into valuable nitrogen-containing compounds. rsc.org

| Approach | Key Catalyst/System | Substrate | Product | Significance | Reference |

|---|---|---|---|---|---|

| Enzymatic Polymerization | Horseradish Peroxidase (HRP) | 2,6-dimethylphenol | Poly(oxy-1,4-phenylene) | Green synthesis of PPO under mild conditions. | h-its.org |

| Enzymatic Polymerization | Laccase | 2,6-dimethylphenol | Poly(2,6-dimethylphenol) | Alternative enzymatic route to PPO. | tandfonline.com |

| Biocatalytic Hydroxylation | Monooxygenase MpdAB | 2,6-dimethylphenol | para-hydroxylated 2,6-dimethylphenol | Potential for green synthesis of this compound. | nih.govresearchgate.net |

| Chemical Upcycling | Pd–Ru/CNT bimetallic catalyst | Poly(phenylene oxide) (PPO) | Dimethylanilines | Sustainable route to valuable chemicals from plastic waste. | rsc.org |

In-depth Mechanistic Elucidation of Biological Interactions and Cellular Pathways

Understanding the biological interactions and cellular pathways of this compound is crucial for assessing its potential applications and safety. Research in this area is focused on its metabolism, interaction with biomolecules, and its effects on cellular processes.

Studies on the metabolism of the related compound, 3-amino-2,6-dimethylphenol, have shown that after administration, it is extensively absorbed, metabolized, and excreted. europa.eu The major metabolic reactions include O-sulfation, O-glucuronidation, and N-acetylation. europa.eu Such studies provide a framework for investigating the metabolic fate of this compound.

The interaction of aminophenol derivatives with DNA is another critical area of research. nih.gov Studies on 4-aminophenol (B1666318) derivatives have shown that they can interact with DNA, and this interaction can be studied using techniques like UV-visible spectrophotometry and molecular docking. nih.gov The ability of these compounds to interact with DNA suggests potential genotoxic effects or applications in the design of DNA-targeting agents. grafiati.com

The cellular uptake of phenols is an active process that can be influenced by factors such as pH. asm.org For instance, the uptake of phenol (B47542) by the yeast Trichosporon cutaneum is dependent on the phenolate (B1203915) form and involves a proton symport mechanism. asm.org Elucidating the specific uptake mechanisms for this compound in different cell types is essential for understanding its bioavailability and intracellular concentration.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical and Biological Domains

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and biological research by enabling the prediction of compound properties and activities, thereby accelerating the discovery and development of new molecules. nih.gov

A key application of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models use the chemical structure of a compound to predict its biological activity or toxicity. jst.go.jpnih.gov Several studies have developed QSAR models to predict the toxicity of phenols and anilines to various organisms. jst.go.jput.ac.ir These models often use descriptors related to hydrophobicity and electronic properties to predict toxicity. jst.go.jp Such models can be developed and applied to this compound and its derivatives to predict their potential toxicity and guide the design of safer compounds.

AI and ML are also being used to accelerate drug discovery. nih.gov For example, AI models can screen vast libraries of chemical compounds to identify potential drug candidates with desired properties. nih.gov While not specifically applied to this compound in the available literature, these approaches could be used to explore the potential of its analogs for various therapeutic applications.

The integration of AI with experimental data can create powerful predictive tools. For instance, ML algorithms can be trained on data from high-throughput screening assays to build models that can predict the activity of new compounds. This approach could be used to screen for derivatives of this compound with specific biological activities, such as antimicrobial or enzymatic inhibitory effects.

| AI/ML Application | Methodology | Predicted Property | Relevance to this compound | Reference |

|---|---|---|---|---|

| Toxicity Prediction | QSAR Modeling | Aquatic toxicity to Chlorella vulgaris | Predicting the environmental toxicity of this compound and its derivatives. | |

| Toxicity Prediction | QSAR Modeling | Aquatic toxicity to Tetrahymena pyriformis | Assessing the potential toxicity of this compound to aquatic organisms. | ut.ac.ir |

| Drug Discovery | Machine Learning Algorithms | Identification of new antibiotics and drug candidates. | Exploring the potential of this compound analogs as therapeutic agents. | nih.gov |

常见问题

Q. What are the recommended synthetic routes for 4-Amino-2,6-dimethylphenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves oxidation or functionalization of 2,6-dimethylphenol derivatives. For example, oxidative coupling using Ag₂O has been reported to generate quinone-type intermediates, which can be reduced to yield aminophenol derivatives . Optimization includes selecting catalysts (e.g., transition metal cations like Fe³⁺ on smectite clays enhance reaction rates and product diversity) and controlling solvent polarity to favor desired intermediates. Reaction monitoring via HPLC or UV/Vis spectrophotometry is critical for identifying byproducts like dimers or trimers .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry is ideal for separating and identifying reaction products, including oligomers and quinones . Infrared (IR) spectroscopy can confirm structural changes, such as the formation of quinone-type compounds, by detecting shifts in C=O or N–H stretching bands . For quantification, derivatization methods (e.g., iodination or chlorination) coupled with spectrophotometric detection achieve sensitivity down to 0.009–0.011 mg/L .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its acute oral toxicity (Category 4) and skin corrosion potential (Category 1A), researchers must use PPE (gloves, goggles, respirators) and ensure fume hood ventilation . Spills should be contained using inert absorbents (e.g., dry sand) to avoid environmental release, particularly due to its aquatic toxicity (Category 3) . Storage in sealed, non-reactive containers away from oxidizers is critical to prevent decomposition .

Advanced Research Questions

Q. How do exchangeable cations in smectite clays influence the polymerization of 2,6-dimethylphenol derivatives?

- Methodological Answer : Fe³⁺-smectite clays exhibit the highest catalytic activity due to their strong Lewis acidity, promoting sorption and transformation of 2,6-dimethylphenol into quinones and oligomers. The order of reactivity is Fe ≫ Al > Ca > Na . Researchers should pre-treat clays with homoionic solutions (e.g., FeCl₃) to saturate exchange sites, then characterize post-reaction clays using electron spin resonance (ESR) to confirm radical intermediates .

Q. What are the conflicting findings regarding the nephrotoxicity of this compound metabolites, and how can these contradictions be resolved?

- Methodological Answer : While 4-amino-2,6-dichlorophenol (a metabolite of 3,5-dichloroaniline) is nephrotoxic in vitro, structural analogs like 3,4,5-trichloroaniline show divergent toxicity profiles . To resolve contradictions, conduct comparative in vitro assays using renal cell lines (e.g., IRCC) with metabolite-specific inhibitors. Quantify oxidative stress markers (e.g., glutathione depletion) and validate findings with in vivo models to assess bioactivation pathways .

Q. How can researchers design selective derivatization strategies to distinguish this compound from coexisting oxidants in environmental samples?

- Methodological Answer : A two-step derivatization method is effective:

- Step 1 : React hypochlorous acid with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol.

- Step 2 : Add iodide to react with chlorine dioxide, forming 4-iodo-2,6-dimethylphenol .

HPLC separation with UV detection (λ = 290 nm) allows simultaneous quantification. Calibration curves must be validated in matrix-matched samples to account for interferences .

Q. What role does this compound play in pharmaceutical applications, and how can its bioactivity be optimized?

- Methodological Answer : Patent data suggest its use in anti-inflammatory or antimicrobial formulations due to phenolic and amine functionalities . To enhance bioactivity, modify substituents (e.g., halogenation at the 4-position) and assess pharmacokinetics using in silico models (e.g., LogP calculations). Validate efficacy via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。